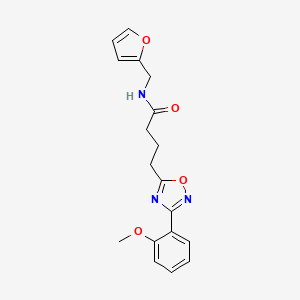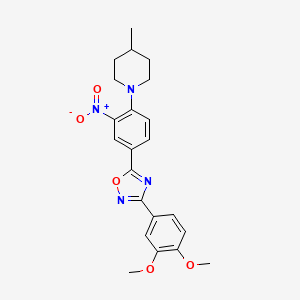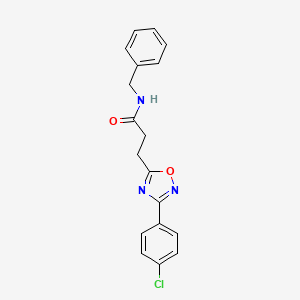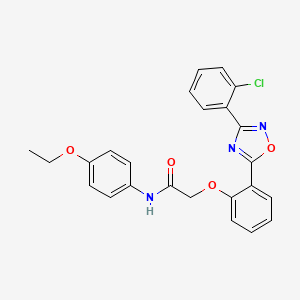
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone in lab experiments include its potent activity against various diseases, its ability to cross the blood-brain barrier, and its unique chemical structure. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of other diseases such as viral infections. Additionally, the compound could be modified to improve its pharmacological properties and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves a multi-step process. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with 4-(4-aminophenoxy)phenol to obtain the intermediate product. The final step involves the reaction of the intermediate product with 4-phenylpiperazine to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24(30-17-15-29(16-18-30)22-9-5-2-6-10-22)19-32-23-13-11-21(12-14-23)26-27-25(28-33-26)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHQVIMJLGJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)


![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)